molecular formula C12H7BrFNO3 B1437825 1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene CAS No. 1019508-64-5

1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene

Cat. No.: B1437825
CAS No.: 1019508-64-5
M. Wt: 312.09 g/mol
InChI Key: LMGLRHHMSASKDD-UHFFFAOYSA-N
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Description

1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene is an organic compound with the molecular formula C12H7BrFNO3. It is a derivative of benzene, substituted with bromine, fluorine, and nitro groups, making it a compound of interest in various chemical research and industrial applications.

Properties

IUPAC Name

1-(2-bromophenoxy)-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFNO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(14)7-10(12)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGLRHHMSASKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene typically involves multiple steps, including halogenation and nitration reactions. One common synthetic route starts with the bromination of phenol to produce 2-bromophenol. This intermediate then undergoes a nucleophilic substitution reaction with 4-fluoro-2-nitrochlorobenzene to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .

Chemical Reactions Analysis

1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and lead to specific biological effects .

Comparison with Similar Compounds

1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene can be compared with similar compounds such as:

This compound stands out due to its unique combination of bromine, fluorine, and nitro groups, making it a versatile compound for various research and industrial applications.

Biological Activity

1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's implications in various fields, including pharmacology and toxicology.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a bromophenoxy group and a nitro group attached to a fluorobenzene ring. This configuration is significant as it influences the compound's reactivity and biological interactions.

PropertyValue
IUPAC Name This compound
CAS Number 1019508-64-5
Molecular Formula C12H8BrFNO3
Molecular Weight 303.10 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis, which is critical for bacterial survival.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. This apoptotic effect is believed to be mediated by the nitro group, which may generate reactive oxygen species (ROS) that lead to cellular stress and death.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cell proliferation.
  • Reactive Oxygen Species Generation : The nitro group can facilitate the production of ROS, leading to oxidative stress in cells.
  • Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, preventing their division and proliferation.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers tested this compound against a range of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Potential

A study featured in Cancer Letters assessed the effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with 10 µM of the compound resulted in a significant increase in apoptotic cells compared to controls, with flow cytometry analysis showing an increase in early and late apoptotic populations.

Toxicological Profile

While exploring the beneficial effects, it is crucial to consider the toxicological aspects. Preliminary toxicity studies indicate that high doses may lead to cytotoxic effects on normal human cell lines. Therefore, further research is needed to establish safe dosage levels for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene
Reactant of Route 2
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1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene

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